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Compound of Interest

Compound Name: N-Nitrosoguvacoline

CAS No.: 55557-02-3

Cat. No.: B014659

Get Quote

Executive Summary
N-Nitrosoguvacoline (NGL) is a specific nitrosamine impurity derived from the nitrosation of

Guvacoline, a major alkaloid found in Areca catechu (Areca nut). While historically associated

with oral tobacco and betel quid usage, NGL has emerged as a critical analyte in

pharmaceutical quality control for two reasons:

Excipient Risk: The increasing scrutiny of plant-derived excipients and traditional medicine

formulations requires rigorous screening for specific nitrosated alkaloids.

NDSRI Modeling: Structurally, NGL serves as a model for Nitrosamine Drug Substance-

Related Impurities (NDSRIs) containing tetrahydropyridine moieties, aiding in the

development of "read-across" safety assessments for chemically similar active

pharmaceutical ingredients (APIs).

This guide provides a validated protocol for the extraction, separation, and quantification of

NGL, designed to meet the rigorous sensitivity requirements of current FDA and EMA

nitrosamine control policies.
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Chemical & Regulatory Profile
Physicochemical Properties
Understanding the chemistry of NGL is vital for method development. Unlike its parent alkaloid

Guvacoline, NGL is non-basic due to the electron-withdrawing nitroso group on the nitrogen.

This dictates that cation-exchange mechanisms (commonly used for alkaloids) will not retain

NGL, a critical distinction for sample preparation.

Property Detail

Common Name N-Nitrosoguvacoline (NGL)

IUPAC Name
Methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-

carboxylate

CAS Number 55557-02-3

Molecular Formula C₇H₁₀N₂O₃

Molecular Weight 170.17 g/mol

Solubility
Soluble in Methanol, Acetonitrile,

Dichloromethane. Sparingly soluble in water.

pKa
N/A (Amide-like character of N-NO group

prevents protonation at physiological pH)

Stability
Light-sensitive (photolytic degradation). Stable

in methanol at -20°C.

Regulatory Framework (CPCA)
Under the FDA's Carcinogenic Potency Categorization Approach (CPCA), NGL is evaluated

based on its structural features.

Structure: Cyclic nitrosamine with alpha-hydrogens at C2 and C6.

Activating Features: Lack of strong electron-withdrawing groups on the alpha-carbons.
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Predicted Potency: While IARC classifies it as Group 3 (inadequate evidence in humans),

the structural alerts necessitate control. It typically falls into Potency Category 3 or 4, but in

the absence of compound-specific toxicology data, the conservative Acceptable Intake (AI)

of 1500 ng/day (or 26.5 ng/day if treating as high-potency default) is often applied for

screening.

Target LOQ: Methods should achieve an LOQ ≤ 10% of the AI concentration relative to the

maximum daily dose (MDD).

Analytical Protocol
Reagents and Standards

Reference Standard: N-Nitrosoguvacoline (>98% purity).

Internal Standard (IS): N-Nitrosoguvacoline-d4 (preferred) or N-Nitrosopiperidine-d4

(surrogate).

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Standard Preparation
Self-Validating Step: Nitrosamines are prone to degradation under UV light. All preparation

must occur under amber light or in amber glassware.

Stock Solution (1 mg/mL): Dissolve 10 mg NGL in 10 mL Methanol. Store at -20°C.

Intermediate Stock (10 µg/mL): Dilute 100 µL Stock into 9.9 mL Methanol.

Working Standards: Serially dilute in Water:Methanol (90:10) to match the initial mobile

phase conditions. Range: 0.5 ng/mL to 100 ng/mL.

Why 90:10? Injecting high organic solvent (100% MeOH) leads to peak fronting and poor

retention of early-eluting polar nitrosamines.

Sample Preparation (Solid Phase Extraction)
Since NGL is non-basic, we use HLB (Hydrophilic-Lipophilic Balance) cartridges for retention,

or MCX (Mixed-Mode Cation Exchange) in a "pass-through" mode to remove cationic
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interferences (like parent alkaloids) while collecting NGL in the filtrate.

Recommended Workflow: HLB Extraction

Conditioning: 3 mL MeOH followed by 3 mL Water.

Loading: Load sample (e.g., dissolved drug powder or biological fluid) adjusted to pH 7.

Washing: Wash with 5% Methanol in Water (removes salts/polar interferences).

Elution: Elute NGL with 3 mL Acetonitrile.

Concentration: Evaporate to dryness under Nitrogen stream at 35°C (Do not exceed 40°C to

prevent volatilization).

Reconstitution: Reconstitute in 200 µL Mobile Phase A:B (90:10).

LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.

Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or Phenomenex Kinetex

Biphenyl.

Insight: Biphenyl phases often offer better selectivity for isomeric nitrosamines than C18.

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: 0.1% Formic Acid in Methanol.

Flow Rate: 0.4 mL/min.

Gradient:

0-1 min: 5% B (Hold for trapping)

1-6 min: 5% -> 95% B

6-8 min: 95% B (Wash)
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8.1 min: 5% B (Re-equilibrate)

MS Parameters (MRM)
Source: Electrospray Ionization (ESI) - Positive Mode.

Precursor Ion: 171.1 [M+H]⁺

Transitions:

Analyte
Precursor
(m/z)

Product
(m/z)

CE (eV) Role Mechanism

N-Guv 171.1 140.1 15 Quantifier

Loss of -

OCH₃

(Methoxy)

N-Guv 171.1 111.1 25 Qualifier

Loss of -

COOCH₃

(Ester)

N-Guv 171.1 154.1 12 Qualifier Loss of -OH

Note: Collision Energies (CE) are instrument-dependent and must be optimized.

Visual Workflows
Formation Pathway
Understanding the origin of NGL helps in root-cause analysis during drug manufacturing.
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Figure 1: Mechanism of N-Nitrosoguvacoline formation from Guvacoline and nitrosating

agents.

Analytical Workflow
A self-validating extraction logic distinguishing between basic alkaloids and non-basic

nitrosamines.
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Figure 2: Optimized SPE workflow for NGL isolation.
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Method Validation Criteria
To ensure trustworthiness, the method must meet the following performance criteria (based on

ICH Q2(R2) guidelines):

Parameter Acceptance Criteria

Linearity (R²) > 0.995 over range 0.5 – 100 ng/mL

Recovery 80% – 120% (spiked at 3 levels)

Precision (RSD) < 15% (Inter-day and Intra-day)

Sensitivity (LOQ) ≤ 0.5 ng/mL (or 0.03 ppm in solid matrix)

Specificity
No interference at retention time of NGL in blank

matrix
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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